![molecular formula C7H6F3N3O B1143169 N-Hydroxy-5-(trifluoromethyl)picolinimidamide CAS No. 175277-44-8](/img/structure/B1143169.png)
N-Hydroxy-5-(trifluoromethyl)picolinimidamide
Übersicht
Beschreibung
N-Hydroxy-5-(trifluoromethyl)picolinimidamide (NHTFP) is a highly reactive compound with a wide range of applications in organic synthesis and scientific research. It is a nitrogen-containing heterocyclic compound that can be used as a building block for the synthesis of various organic molecules such as peptides, carbohydrates, and lipids. NHTFP is also used in medicinal chemistry to synthesize various drugs and therapeutic agents.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Chemical Properties
Compounds with trifluoromethyl groups, similar to N-Hydroxy-5-(trifluoromethyl)picolinimidamide, are of significant interest in organic synthesis due to their unique chemical properties. Trifluoromethyl groups can influence the electronic properties of molecules, making them pivotal in the development of pharmaceuticals and agrochemicals. For example, the synthesis of 4-(trifluoromethyl)isoquinolines highlights the influence of the trifluoromethyl group on chemical reactions, such as the Pictet–Gams ring closure reaction, which is crucial for developing complex organic molecules (Poszávácz & Simig, 2001).
Medicinal Chemistry and Drug Design
The incorporation of trifluoromethyl groups into organic molecules can significantly affect their biological activity, making them valuable in drug design and discovery. For instance, organometallic complexes with N,O-chelating ligands have been tuned to achieve cancer cell cytotoxicity, demonstrating the potential therapeutic applications of such compounds (Peacock, Parsons & Sadler, 2007). Similarly, this compound could serve as a scaffold for developing novel therapeutics due to its unique structural features.
Material Science and Photocatalysis
In material science, trifluoromethylated compounds are explored for their potential in creating advanced materials with unique properties, such as in the development of electrophosphorescent devices. The study of 2-(9,9-diethylfluoren-2-yl)-5-trifluoromethylpyridine iridium complexes for efficient electrophosphorescence is an example of how trifluoromethylated compounds contribute to advancements in material science and technology (Zhang et al., 2010).
Analytical Chemistry
Trifluoromethylated compounds, due to their distinct chemical properties, can also play a crucial role in analytical chemistry, especially in the development of probes and sensors. A colorimetric and ratiometric fluorescent probe for Cu2+ detection, which demonstrates a large red shift upon exposure to Cu2+ ions, showcases the application of picolinic acid derivatives in sensing and imaging within biological systems (Chen, Hou, Foley & Song, 2013).
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis of N-Hydroxy-5-(trifluoromethyl)picolinimidamide can be achieved through a multistep process involving the functionalization of various chemical intermediates.", "Starting Materials": [ "5-chloropicolinimidamide", "trifluoroacetic anhydride", "hydroxylamine hydrochloride", "sodium hydroxide", "ethanol", "water", "diethyl ether" ], "Reaction": [ "5-chloropicolinimidamide is reacted with trifluoroacetic anhydride in the presence of sodium hydroxide to yield 5-(trifluoromethyl)picolinimidamide.", "5-(trifluoromethyl)picolinimidamide is then reacted with hydroxylamine hydrochloride in ethanol to yield N-hydroxy-5-(trifluoromethyl)picolinimidamide.", "The product is isolated by filtration and washed with water and diethyl ether." ] } | |
CAS-Nummer |
175277-44-8 |
Molekularformel |
C7H6F3N3O |
Molekulargewicht |
205.14 g/mol |
IUPAC-Name |
N'-hydroxy-5-(trifluoromethyl)pyridine-2-carboximidamide |
InChI |
InChI=1S/C7H6F3N3O/c8-7(9,10)4-1-2-5(12-3-4)6(11)13-14/h1-3,14H,(H2,11,13) |
InChI-Schlüssel |
IOVAOMNWIMZGCG-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC(=NC=C1C(F)(F)F)/C(=N\O)/N |
SMILES |
C1=CC(=NC=C1C(F)(F)F)C(=NO)N |
Kanonische SMILES |
C1=CC(=NC=C1C(F)(F)F)C(=NO)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.